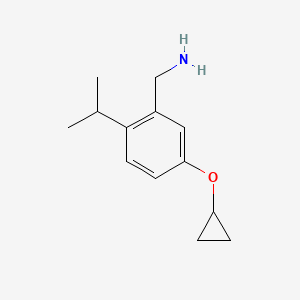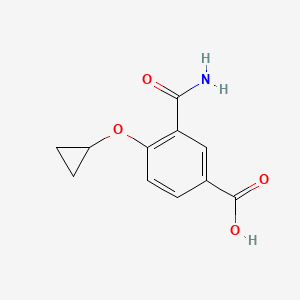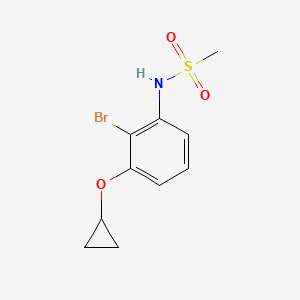
3-(Cyclohexylmethyl)-4-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohexylmethyl)-4-hydroxybenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a cyclohexylmethyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylmethyl)-4-hydroxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexylmethanol and 4-hydroxybenzaldehyde.
Reaction Conditions: The cyclohexylmethanol is first converted to cyclohexylmethyl chloride using thionyl chloride or phosphorus trichloride. This intermediate is then reacted with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Cyclohexylmethyl)-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-(Cyclohexylmethyl)-4-hydroxybenzoic acid.
Reduction: Formation of 3-(Cyclohexylmethyl)-4-hydroxybenzyl alcohol.
Substitution: Formation of various ethers or esters depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
3-(Cyclohexylmethyl)-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 3-(Cyclohexylmethyl)-4-hydroxybenzaldehyde involves its interaction with various molecular targets:
Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways involving aldehyde dehydrogenases and other enzymes that process aldehydes and hydroxyl groups.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxybenzaldehyde: Lacks the cyclohexylmethyl group, making it less hydrophobic and potentially less bioactive.
3-(Cyclohexylmethyl)benzaldehyde: Lacks the hydroxyl group, reducing its reactivity in certain chemical reactions.
Uniqueness: 3-(Cyclohexylmethyl)-4-hydroxybenzaldehyde is unique due to the presence of both the cyclohexylmethyl and hydroxyl groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C14H18O2 |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
3-(cyclohexylmethyl)-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H18O2/c15-10-12-6-7-14(16)13(9-12)8-11-4-2-1-3-5-11/h6-7,9-11,16H,1-5,8H2 |
InChI-Schlüssel |
YJRCIJSTGDKTCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC2=C(C=CC(=C2)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















